molecular formula C23H24FNO2 B11573530 cyclohexyl{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone

cyclohexyl{1-[2-(2-fluorophenoxy)ethyl]-1H-indol-3-yl}methanone

Cat. No.: B11573530
M. Wt: 365.4 g/mol
InChI Key: HEFWMFCOZSMDPU-UHFFFAOYSA-N
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Description

3-CYCLOHEXANECARBONYL-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOLE is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXANECARBONYL-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOLE typically involves a multi-step process. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone to form the indole core. The specific steps are as follows:

    Formation of Phenylhydrazone: Phenylhydrazine reacts with cyclohexanone to form the corresponding phenylhydrazone.

    Cyclization: The phenylhydrazone undergoes acid-catalyzed cyclization to form the indole core.

    N-Alkylation: The indole core is then alkylated with 2-(2-fluorophenoxy)ethyl bromide in the presence of a base to form the final product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be optimized for scale-up by using continuous flow reactors and microwave-assisted synthesis. These methods can enhance reaction rates and yields while minimizing by-products. The use of readily available starting materials and efficient reaction conditions makes this compound amenable to large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXANECARBONYL-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOLE can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized to form oxindole derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Oxindole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

3-CYCLOHEXANECARBONYL-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOLE has several scientific research applications:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly for its potential anti-inflammatory, anticancer, and antiviral properties.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Material Science: Indole derivatives are explored for their use in organic electronics and as building blocks for polymers.

Mechanism of Action

The mechanism of action of 3-CYCLOHEXANECARBONYL-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOLE involves its interaction with specific molecular targets, such as enzymes and receptors. The indole core can bind to various biological targets due to its aromatic nature and ability to form hydrogen bonds. The fluorophenoxy group can enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological target being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-CYCLOHEXANECARBONYL-2-{3-[2-(4-FLUOROPHENOXY)ETHYL]-1,2,4-OXADIAZOL-5-YL}PIPERIDINE
  • 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide

Uniqueness

3-CYCLOHEXANECARBONYL-1-[2-(2-FLUOROPHENOXY)ETHYL]-1H-INDOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclohexanecarbonyl group and the 2-(2-fluorophenoxy)ethyl substituent makes it different from other indole derivatives, potentially offering unique interactions with biological targets and different reactivity in chemical reactions.

Properties

Molecular Formula

C23H24FNO2

Molecular Weight

365.4 g/mol

IUPAC Name

cyclohexyl-[1-[2-(2-fluorophenoxy)ethyl]indol-3-yl]methanone

InChI

InChI=1S/C23H24FNO2/c24-20-11-5-7-13-22(20)27-15-14-25-16-19(18-10-4-6-12-21(18)25)23(26)17-8-2-1-3-9-17/h4-7,10-13,16-17H,1-3,8-9,14-15H2

InChI Key

HEFWMFCOZSMDPU-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)C2=CN(C3=CC=CC=C32)CCOC4=CC=CC=C4F

Origin of Product

United States

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